![molecular formula C20H18ClN3O2 B2990570 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226456-01-4](/img/structure/B2990570.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide is a complex organic compound with a broad range of applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a multi-ring structure, including a naphthyridine core, which significantly contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Naphthyridine Core: : This core structure is synthesized through the cyclization of appropriate precursors under controlled conditions. A common route involves the condensation of 2-chloronicotinic acid with suitable aldehydes or ketones, followed by cyclization in the presence of a catalyst such as phosphoric acid.
Introduction of the Chlorine Atom: : The chlorine atom at the 8-position is introduced via a chlorination reaction. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions.
Attachment of the Phenylacetamide Group: : The final step involves the acylation of the intermediate product with N-phenylacetyl chloride. This reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid produced.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar reactions but optimized for higher yields and purity. Advanced techniques such as continuous flow reactors and automation may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the phenyl ring and the amide group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reduction reactions can occur at the keto group and the chlorinated ring. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : The chlorine atom in the compound can participate in nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl or carboxyl derivatives, reduction can produce alcohols or amines, and substitution can introduce a variety of functional groups such as ethers or amides.
科学研究应用
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide has numerous applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: : Studied for its potential as an enzyme inhibitor, affecting pathways critical for cell survival and proliferation.
Medicine: : Investigated for its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells. It is also being explored for its potential in treating infectious diseases due to its antimicrobial activity.
Industry: : Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of this compound involves interaction with specific molecular targets, leading to modulation of biological pathways. For instance, its anti-cancer activity is believed to result from inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. The compound binds to the active site of these enzymes, preventing their function and triggering cell death in rapidly dividing cancer cells.
相似化合物的比较
Compared to other similar compounds, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide offers several unique advantages:
Potency: : Exhibits higher potency in inhibiting target enzymes compared to structurally related compounds.
Selectivity: : Shows greater selectivity for cancer cells over normal cells, reducing potential side effects.
Stability: : Possesses enhanced chemical stability, making it more suitable for pharmaceutical formulations.
Similar Compounds
2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide
8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-one
N-phenyl-2-(naphthyridin-2-yl)acetamide
属性
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKNYLKSRQHIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
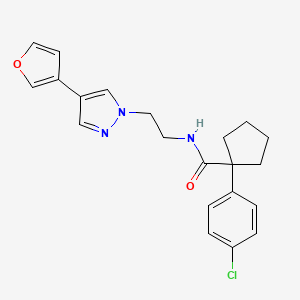
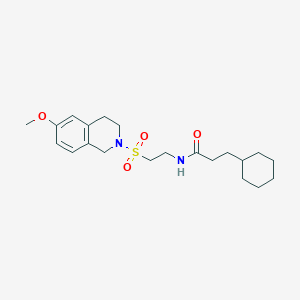
![4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2990490.png)
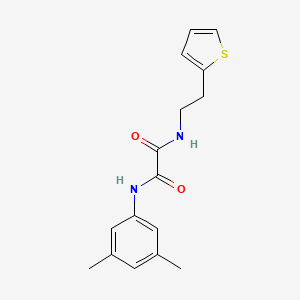
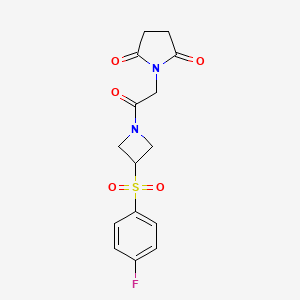
![2-(3-Methoxyphenoxy)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2990497.png)
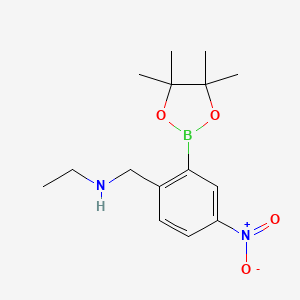
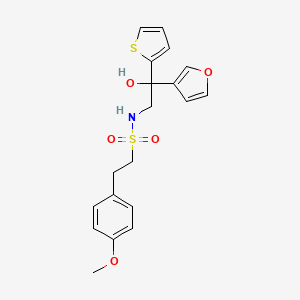
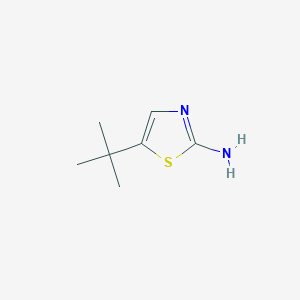
![rac-(3R,4aR)-1-oxo-octahydropyrrolo[1,2-c]pyrimidine-3-carboxylicacid](/img/structure/B2990501.png)

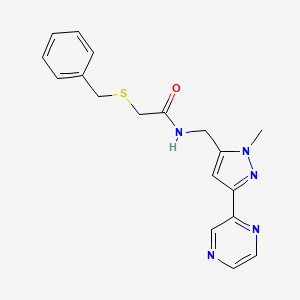
![5-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2990508.png)
![9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2990509.png)
